molecular formula C7H3ClN2O4S B8523433 3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione

3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B8523433
M. Wt: 246.63 g/mol
InChI Key: VGYXWJYREWOTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound with the molecular formula C7H3ClN2O4S and a molecular weight of 246.63 g/mol It is known for its unique structure, which includes a benzothiazole ring substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione typically involves the nitration of 3-chlorobenzothiazole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring system can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-nitrobenzothiazole: Lacks the 1lambda6,2-dione functionality.

    6-nitrobenzothiazole: Lacks the chlorine substituent.

    3-chlorobenzothiazole: Lacks the nitro group.

Uniqueness

3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of both chlorine and nitro substituents on the benzothiazole ring, along with the 1lambda6,2-dione functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H3ClN2O4S

Molecular Weight

246.63 g/mol

IUPAC Name

3-chloro-6-nitro-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C7H3ClN2O4S/c8-7-5-2-1-4(10(11)12)3-6(5)15(13,14)9-7/h1-3H

InChI Key

VGYXWJYREWOTFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2Cl

Origin of Product

United States

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